molecular formula C23H27FN2O3 B4923025 N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

货号 B4923025
分子量: 398.5 g/mol
InChI 键: UNWMNKPGDIKEBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide, also known as BMS-986166, is a novel small molecule drug candidate that has been developed for the treatment of autoimmune diseases. This compound belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune disorders.

作用机制

The mechanism of action of N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is based on its ability to selectively inhibit BTK, which is a critical mediator of B cell receptor signaling. By inhibiting BTK, N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide reduces the activation and proliferation of B cells, which leads to a decrease in the production of autoantibodies and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical models of autoimmune diseases. These include a reduction in the levels of autoantibodies, pro-inflammatory cytokines, and chemokines, as well as a decrease in the infiltration of immune cells into affected tissues.

实验室实验的优点和局限性

One of the major advantages of N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is its high selectivity for BTK, which reduces the risk of off-target effects. Additionally, N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has shown a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes.

未来方向

There are several future directions for the development of N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide and other BTK inhibitors. These include the evaluation of their efficacy and safety in clinical trials, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies with other immunomodulatory agents. Additionally, further studies are needed to understand the mechanisms underlying the potential cardiovascular and hematological side effects of BTK inhibitors.

合成方法

The synthesis of N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide involves several steps, including the preparation of the key intermediate, N-cyclopropyl-4-methoxybenzamide, and its subsequent coupling with the fluorobenzylpiperidine moiety. The final compound is obtained after purification by chromatography and crystallization.

科学研究应用

N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been extensively studied in preclinical models of autoimmune diseases, where it has demonstrated potent anti-inflammatory and immunomodulatory effects. In particular, N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been shown to inhibit BTK, a key enzyme involved in the activation of B cells, which play a critical role in the pathogenesis of autoimmune disorders.

属性

IUPAC Name

N-cyclopropyl-3-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-28-21-9-6-16(23(27)25-18-7-8-18)14-22(21)29-19-10-12-26(13-11-19)15-17-4-2-3-5-20(17)24/h2-6,9,14,18-19H,7-8,10-13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWMNKPGDIKEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。